

Application Notes and Protocols for N-0920 In Vitro Assays

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Compound of Interest

Compound Name: N-0920

Cat. No.: B15581216

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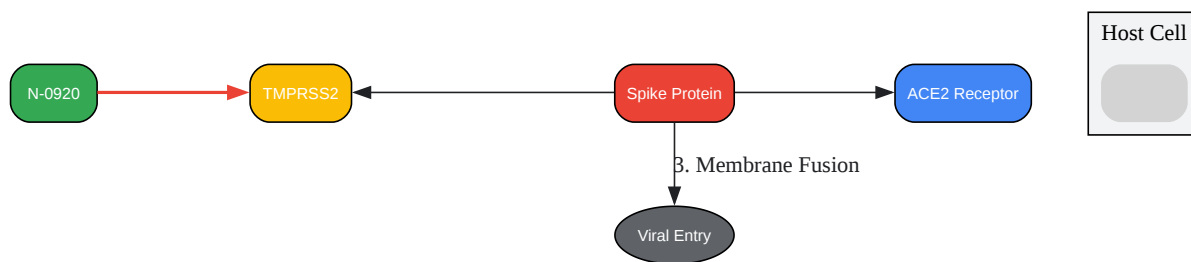
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0920 is a potent and selective inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease essential for the proteolytic priming of the SARS-CoV-2 spike protein.[1][2][3] This priming step is critical for the fusion of the viral and host cell membranes, enabling viral entry. By inhibiting TMPRSS2, **N-0920** effectively blocks this crucial step in the viral lifecycle, demonstrating picomolar efficacy in preventing the entry of SARS-CoV-2 variants into host cells.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of **N-0920**.

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by N-0920

The entry of SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[4][5] Subsequently, the S protein must be cleaved at two sites, S1/S2 and S2', by host proteases to expose the fusion peptide and facilitate membrane fusion.[4] In cells such as the human lung epithelial cell line Calu-3, this cleavage is predominantly mediated by TMPRSS2 at the cell surface.[6][7][8][9] **N-0920** acts by directly inhibiting the enzymatic activity of TMPRSS2, thereby preventing spike protein cleavage and subsequent viral entry.[1][4][10]



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Caption: SARS-CoV-2 entry pathway and **N-0920** inhibition.

Quantitative Data Summary

The inhibitory potency of **N-0920** has been determined in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro TMPRSS2 Inhibition

Compound	IC ₅₀ (nM)	Assay Type
N-0920	0.35	Fluorogenic Peptide Substrate

Data sourced from MedchemExpress.[1]

Table 2: Antiviral Activity in Calu-3 Cells

Compound	EC ₅₀ (pM) - EG.5.1	EC ₅₀ (pM) - JN.1	Assay Type
N-0920	300	90	SARS-CoV-2 Pseudovirus Entry

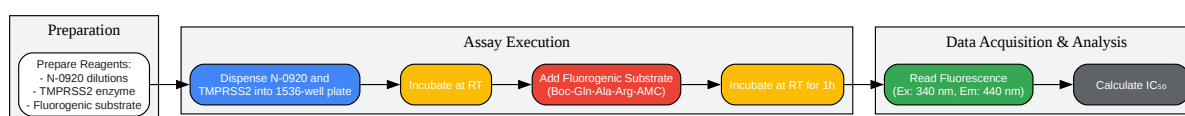
Data sourced from Lemieux G, et al. J Med Chem. 2025.[2][3]

Experimental Protocols

1. In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC_{50}) of **N-0920** against recombinant human TMPRSS2 using a fluorogenic peptide substrate.

Workflow Diagram:



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Caption: Workflow for the in vitro TMPRSS2 inhibition assay.

Materials:

- Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)
- Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (e.g., Bachem, cat.# I-1550)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
- **N-0920** (dissolved in DMSO)
- 1536-well black plates
- Acoustic liquid handler (e.g., ECHO 655)
- Plate reader with fluorescence detection capabilities

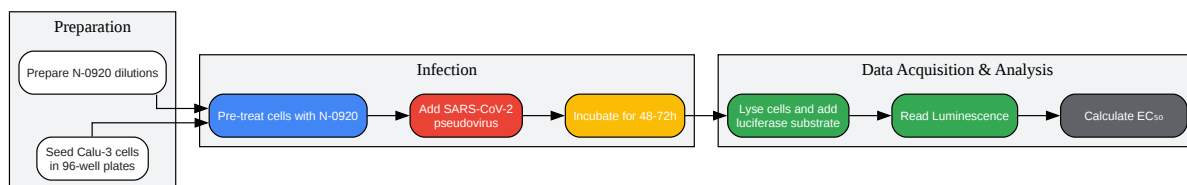
Procedure:

- Compound Preparation: Prepare a serial dilution of **N-0920** in DMSO.
- Assay Plate Preparation: Using an acoustic liquid handler, dispense 20 nL of the **N-0920** dilutions or DMSO (vehicle control) into the wells of a 1536-well black plate.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Enzyme Addition: Dilute the recombinant TMPRSS2 in assay buffer. Dispense 150 nL of the diluted TMPRSS2 solution into each well.[\[4\]](#)
- Incubation: Incubate the plate at room temperature.
- Substrate Addition: Add 20 nL of the Boc-Gln-Ala-Arg-AMC substrate to each well to initiate the enzymatic reaction.[\[4\]](#)[\[10\]](#)[\[11\]](#) The final reaction volume should be approximately 5 μ L.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[\[4\]](#)[\[10\]](#)
- Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[\[4\]](#)[\[10\]](#)
- Data Analysis:
 - Normalize the data using wells with no enzyme (0% activity) and wells with DMSO vehicle (100% activity).
 - Plot the normalized data against the logarithm of the **N-0920** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[\[10\]](#)

2. SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay measures the ability of **N-0920** to inhibit the entry of SARS-CoV-2 spike-pseudotyped viral particles into human lung epithelial cells (Calu-3).

Workflow Diagram:



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Caption: Workflow for the SARS-CoV-2 pseudovirus entry assay.

Materials:

- Calu-3 human lung epithelial cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., luciferase or GFP)
- **N-0920** (dissolved in DMSO)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (if using luciferase reporter)
- Luminometer or fluorescence microscope

Procedure:

- **Cell Seeding:** Seed Calu-3 cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of infection.^[6] Incubate overnight at 37°C with 5% CO₂.

- **Compound Treatment:** Prepare serial dilutions of **N-0920** in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of **N-0920**. Include a vehicle control (DMSO).
- **Pre-incubation:** Incubate the cells with **N-0920** for 1 hour at 37°C.
- **Pseudovirus Infection:** Add the SARS-CoV-2 pseudovirus to each well. The amount of virus should be optimized to give a robust signal in the absence of inhibitor.
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[\[12\]](#)
- **Quantification of Viral Entry:**
 - For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
 - For GFP reporter: Count the number of GFP-positive cells using a fluorescence microscope or a high-content imaging system.
- **Data Analysis:**
 - Normalize the reporter signal to the vehicle-treated control wells (100% entry).
 - Plot the percentage of viral entry against the logarithm of the **N-0920** concentration.
 - Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

3. Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of **N-0920** to ensure that the observed antiviral effect is not due to cell death.

Procedure:

- **Cell Seeding:** Seed Calu-3 cells in a 96-well plate as described for the pseudovirus entry assay.

- Compound Treatment: Treat the cells with the same concentrations of **N-0920** used in the antiviral assay.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.^[13]
- Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A CC₅₀ (50% cytotoxic concentration) value can be determined if significant toxicity is observed.

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